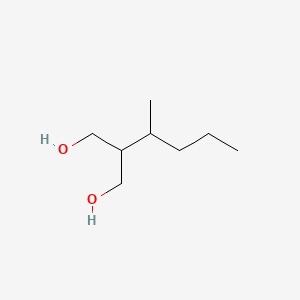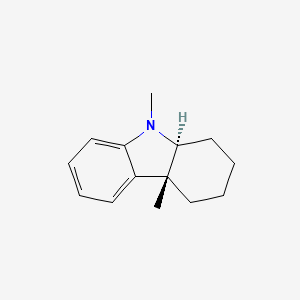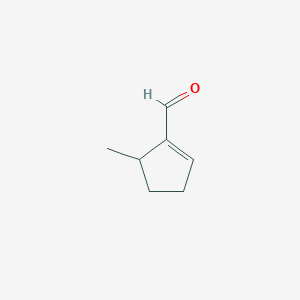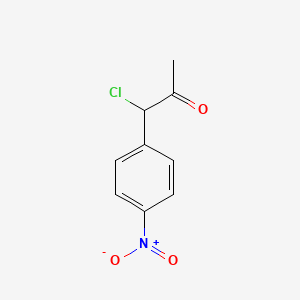![molecular formula C18H24O2Si B14716934 Diphenylbis[(propan-2-yl)oxy]silane CAS No. 18056-95-6](/img/structure/B14716934.png)
Diphenylbis[(propan-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylbis[(propan-2-yl)oxy]silane is an organosilicon compound characterized by the presence of two phenyl groups and two isopropoxy groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenylbis[(propan-2-yl)oxy]silane typically involves the reaction of diphenylsilane with isopropanol in the presence of a catalyst. The reaction proceeds via the substitution of hydrogen atoms on the silicon atom with isopropoxy groups. The general reaction can be represented as follows:
(C6H5)2SiH2+2(CH3)2CHOH→(C6H5)2Si(OCH(CH3)2)2+2H2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common catalysts used in the industrial synthesis include platinum or palladium-based catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylbis[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound back to diphenylsilane.
Substitution: The isopropoxy groups can be substituted with other functional groups, such as alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydride (NaH), to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Diphenylsilane.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Diphenylbis[(propan-2-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the field of oncology.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism of action of diphenylbis[(propan-2-yl)oxy]silane involves its interaction with molecular targets through the formation of stable complexes. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and other electronegative atoms, facilitating its incorporation into various molecular structures. This property is particularly useful in drug delivery systems, where the compound can enhance the stability and bioavailability of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsilane: Lacks the isopropoxy groups and has different reactivity and applications.
Triisopropylsilane: Contains three isopropyl groups instead of phenyl groups, leading to different chemical properties and uses.
Diphenyldiallylsilane: Contains allyl groups instead of isopropoxy groups, affecting its reactivity and applications.
Uniqueness
Diphenylbis[(propan-2-yl)oxy]silane is unique due to the presence of both phenyl and isopropoxy groups, which confer distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
18056-95-6 |
|---|---|
Formule moléculaire |
C18H24O2Si |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
diphenyl-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C18H24O2Si/c1-15(2)19-21(20-16(3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3 |
Clé InChI |
QAPWZQHBOVKNHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)










